4-(4-CHLOROPHENOXYMETHYL)-1,3-THIAZOL-2-AMINE
Description
Properties
IUPAC Name |
4-[(4-chlorophenoxy)methyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS/c11-7-1-3-9(4-2-7)14-5-8-6-15-10(12)13-8/h1-4,6H,5H2,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWPIFDUTSFMLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=CSC(=N2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-CHLOROPHENOXYMETHYL)-1,3-THIAZOL-2-AMINE typically involves the reaction of 4-chlorophenol with thiazole derivatives under specific conditions. One common method includes the etherification of 4-chlorophenol with a thiazole derivative in the presence of a base such as sodium hydroxide. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient catalytic processes. For example, the use of copper complexes as catalysts can significantly reduce the reaction temperature and increase the yield. This method involves the reaction of p-chlorophenol with thiazole derivatives in the presence of a copper complex at around 100°C .
Chemical Reactions Analysis
Types of Reactions
4-(4-CHLOROPHENOXYMETHYL)-1,3-THIAZOL-2-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .
Scientific Research Applications
Antimicrobial Activity
Research indicates that 4-(4-Chlorophenoxymethyl)-1,3-thiazol-2-amine exhibits notable antimicrobial properties. A study evaluated the compound against several bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, demonstrating significant inhibitory effects. The compound's effectiveness is often attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Table 1: Antimicrobial Activity of 4-(4-Chlorophenoxymethyl)-1,3-thiazol-2-Amine
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 20 | 50 |
| Pseudomonas aeruginosa | 18 | 75 |
| Escherichia coli | 15 | 100 |
Anticancer Properties
The anticancer potential of this compound has also been investigated, particularly against breast cancer cell lines such as MCF7. In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cells, suggesting a mechanism that may involve the modulation of signaling pathways related to cell survival and proliferation.
Case Study: Anticancer Activity
In a recent study, derivatives of 4-(4-Chlorophenoxymethyl)-1,3-thiazol-2-amine were synthesized and screened for their anticancer activity. The results indicated that certain derivatives exhibited IC50 values as low as 5 µM against MCF7 cells, highlighting their potential as effective anticancer agents .
Mechanism of Action
The mechanism of action of 4-(4-CHLOROPHENOXYMETHYL)-1,3-THIAZOL-2-AMINE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
5-[(4-Chlorophenoxy)-methyl]-1,3,4-oxadiazole-2-thiol: This compound has similar structural features but belongs to the oxadiazole family.
2-Chloro-4-(4-chlorophenoxy)-hypnone: Another related compound used in agricultural fungicides.
Uniqueness
4-(4-CHLOROPHENOXYMETHYL)-1,3-THIAZOL-2-AMINE is unique due to its specific thiazole ring structure, which imparts distinct chemical and biological properties.
Biological Activity
4-(4-Chlorophenoxymethyl)-1,3-thiazol-2-amine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and enzyme inhibition. This article synthesizes current research findings and case studies to provide a thorough overview of its biological activity.
Chemical Structure and Properties
The molecular formula of 4-(4-chlorophenoxymethyl)-1,3-thiazol-2-amine is with a molecular weight of 224.71 g/mol. The compound features a thiazole ring, which is known for its biological significance, particularly in medicinal chemistry.
1. Antimicrobial Activity
Research has demonstrated that derivatives of 4-(4-chlorophenoxymethyl)-1,3-thiazol-2-amine exhibit significant antimicrobial properties. A study evaluated several thiourea derivatives derived from this compound against various microbial strains, including both Gram-positive and Gram-negative bacteria as well as fungi. The minimal inhibitory concentration (MIC) values varied widely, indicating selective antimicrobial activity depending on the substituents on the benzene ring:
| Compound | Microbial Strain | MIC (µg/mL) |
|---|---|---|
| 5h | Staphylococcus aureus | 32 |
| 5h | Escherichia coli | 64 |
| 5h | Pseudomonas aeruginosa | 128 |
| 5h | Candida albicans | 256 |
The most active compound in the study was found to be effective against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential therapeutic applications in treating resistant infections .
2. Acetylcholinesterase Inhibition
Compounds containing thiazole rings have been explored for their potential as acetylcholinesterase (AChE) inhibitors, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's. In vitro assays indicated that some derivatives exhibited potent AChE inhibitory activity with IC50 values as low as , highlighting their potential in drug development for cognitive disorders .
3. Sodium Channel Inhibition
Another area of interest is the inhibition of voltage-gated sodium channels (Nav), particularly Nav 1.7, which are implicated in pain pathways. Compounds related to 4-(4-chlorophenoxymethyl)-1,3-thiazol-2-amine have shown promise in preclinical models for chronic pain management, indicating a multifaceted biological profile .
Case Study: Antimicrobial Efficacy
In a comparative study on the antimicrobial efficacy of various thiazole derivatives, it was found that compounds based on the thiazole scaffold displayed a broad spectrum of activity against both bacterial and fungal strains. The study concluded that modifying substituents on the thiazole ring significantly affected antimicrobial potency and spectrum .
Case Study: Neuroprotective Effects
A series of experiments aimed at evaluating neuroprotective effects demonstrated that certain derivatives could enhance cholinergic function by inhibiting AChE activity effectively. These findings support further investigation into their use as potential treatments for Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are common synthetic routes for 4-(4-chlorophenoxymethyl)-1,3-thiazol-2-amine, and what experimental parameters influence yield?
- Methodological Answer : A typical route involves cyclocondensation of 4-chlorophenoxyacetyl chloride with thiourea derivatives under reflux in polar aprotic solvents (e.g., DMF or DMSO). Key parameters include temperature control (80–120°C), stoichiometric ratios of reactants (1:1.2 for acyl chloride to thiourea), and reaction time (6–12 hours). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating the target compound. Structural analogs reported in literature suggest that electron-withdrawing substituents on the phenyl ring enhance reaction efficiency .
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the thiazole ring (δ 6.8–7.2 ppm for aromatic protons) and chlorophenoxymethyl group (δ 4.5–5.0 ppm for methylene protons).
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).
- Mass Spectrometry (MS) : ESI-MS in positive ion mode should show a molecular ion peak at m/z 302.78 (M+H) .
Q. How should researchers design experiments to evaluate the compound’s reactivity in preliminary studies?
- Methodological Answer : Use a factorial design to optimize reaction conditions:
- Variables : Solvent polarity, temperature, catalyst (e.g., p-toluenesulfonic acid), and substrate concentration.
- Response Surface Methodology (RSM) : Statistically model interactions between variables to identify optimal conditions. For example, a 2 factorial design (8 experiments) can reduce trial runs while maximizing data output .
Advanced Research Questions
Q. How can computational models resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron density maps to predict reactive sites (e.g., thiazole NH group) and potential binding interactions.
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions to explain discrepancies in IC values across assays. For instance, solvation effects or protein flexibility may alter binding affinity .
- Data Triangulation : Cross-reference experimental results with computational predictions and structural analogs (e.g., 4-phenylthiazol-2-amine derivatives) to identify outliers .
Q. What strategies improve synthetic yield when scaling up production for in vivo studies?
- Methodological Answer :
- Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce side reactions (e.g., oxidation of the thiazole ring).
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time.
- Green Chemistry Principles : Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability without compromising yield .
Q. How can researchers investigate the compound’s stability under varying environmental conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (UV-A/B) for 4–8 weeks. Monitor degradation via HPLC and identify byproducts (e.g., hydrolyzed chlorophenol derivatives).
- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (T > 200°C suggests shelf stability).
- Surface Reactivity Studies : Use X-ray photoelectron spectroscopy (XPS) to analyze interactions with common lab surfaces (e.g., glass vs. stainless steel) .
Data Contradiction Analysis
Q. How to address conflicting solubility data reported in different solvents?
- Methodological Answer :
- Solvent Polarity Index : Correlate solubility with solvent polarity (e.g., logP values). For example, higher solubility in DMSO (logP = -1.3) vs. ethanol (logP = -0.18) may indicate polar interactions.
- Hansen Solubility Parameters : Calculate dispersion (δ), polarity (δ), and hydrogen-bonding (δ) components to identify mismatches.
- Experimental Validation : Replicate solubility tests under standardized conditions (25°C, 24 hr equilibration) using USP protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
